p-(Diacetoxyiodo)-toluene

Description

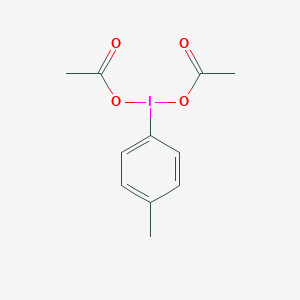

Structure

2D Structure

Properties

IUPAC Name |

[acetyloxy-(4-methylphenyl)-λ3-iodanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO4/c1-8-4-6-11(7-5-8)12(15-9(2)13)16-10(3)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJIDOMMYDNFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)I(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382907 | |

| Record name | Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16308-16-0 | |

| Record name | Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of P Diacetoxyiodo Toluene and Analogous Aryliodine Iii Diacetates

Conventional Synthetic Approaches via Direct Iodoarene Oxidation

The most common route to aryliodine(III) diacetates involves the direct oxidation of an iodoarene. This can be achieved using various oxidizing agents, with peracids being a popular choice.

Peracid-Based Oxidation Protocols (e.g., Peracetic Acid, m-Chloroperbenzoic Acid)

Peracetic acid is a widely used reagent for the synthesis of (diacetoxyiodo)arenes. arkat-usa.org The original method for preparing phenyliodine(III) diacetate (PIDA) involved the reaction of iodobenzene (B50100) with a solution of acetic and peracetic acid. mdpi.com A common procedure involves treating the iodoarene with commercial 40% peracetic acid in acetic acid. orgsyn.org This method is generally fast and provides high yields, particularly for aryl iodides with electron-releasing substituents. orgsyn.org For instance, good yields of diacetates have been obtained from o-, m-, and p-iodotoluene. orgsyn.orgnih.gov

m-Chloroperbenzoic acid (m-CPBA) is another effective peracid for this transformation. It can be used to generate (diacetoxyiodo)arenes in situ from iodobenzene. arkat-usa.org The oxidation of iodoarenes with m-CPBA in the presence of trifluoroacetic acid has been employed in the synthesis of aryl(TMP)iodonium(III) trifluoroacetates, showcasing its utility for a range of electron-rich and electron-deficient iodoarenes. beilstein-journals.org

Utilization of Alternative Terminal Oxidants

A variety of other oxidizing agents have been developed to synthesize aryliodine(III) diacetates, often offering milder conditions or improved safety profiles.

Hydrogen Peroxide/Acetic Anhydride (B1165640): A modification of the peracetic acid method involves the in situ generation of peracetic acid from 30% hydrogen peroxide and acetic anhydride. orgsyn.orgnsf.gov This approach is considered superior by some for the synthesis of PIDA and its analogs. orgsyn.org The reaction of acetic anhydride with hydrogen peroxide is exothermic and requires careful temperature control. google.com

Potassium Peroxodisulfate: This oxidant can be used for the one-pot synthesis of diaryliodonium salts from aryl iodides, proceeding through an aryliodine(III) intermediate. psu.edu It has also been used in a convenient one-pot conversion of arenes to (diacetoxyiodo)arenes by reacting the arene with iodine and potassium peroxodisulfate in acetic acid. arkat-usa.org

Sodium Perborate (B1237305): The oxidation of iodoarenes with sodium perborate in acetic acid at 40°C is a simple and general procedure for the small-scale preparation of numerous (diacetoxyiodo)arenes. arkat-usa.orgumich.edu This method is considered a safer and easier-to-handle alternative to other strong oxidants. mdpi.com Large-scale preparations of iodobenzene diacetate have been reported using sodium perborate tetrahydrate. google.com

Sodium Hypochlorite (B82951): Aqueous sodium hypochlorite in conjunction with glacial acetic acid can be used for the in situ generation of (diacetoxyiodo)arenes. arkat-usa.org

Acetaldehyde (B116499)/O2: An aerobic oxidation method using acetaldehyde and oxygen has been developed for the synthesis of hypervalent iodine(V) reagents, which can subsequently disproportionate to form I(III) species. nsf.gov

Electrochemical Synthesis of Aryliodine(III) Compounds

Electrochemical methods offer a green and efficient alternative to chemical oxidants for the synthesis of hypervalent iodine reagents. sioc-journal.cnrsc.org Anodic oxidation of aryl iodides avoids the use of expensive and potentially hazardous oxidizing agents. sioc-journal.cn This technique has been successfully used to generate a variety of aryliodine(III) reagents. jst.go.jp For instance, the electrosynthesis of p-(difluoroiodo)toluene has been achieved through anodic oxidation in the presence of fluoride (B91410) sources. ccspublishing.org.cn The electrochemical synthesis of diaryliodonium salts, which often proceeds via aryliodine(III) intermediates, has also been demonstrated to be scalable. rsc.org

Ligand Exchange Strategies for Divergent Aryliodine(III) Reagent Generation

Ligand exchange is a powerful strategy for diversifying the range of aryliodine(III) reagents available from a common precursor, typically a (diacetoxyiodo)arene. beilstein-journals.orgnih.gov This process involves the replacement of the acetate (B1210297) ligands with other functional groups. For example, (diacetoxyiodo)arenes can undergo ligand exchange with stronger acids to form new aryliodine(III) dicarboxylates. nstl.gov.cn This strategy has been used to synthesize reagents with altered solubilities, enhancing their utility in various solvents. researchgate.net

A notable application of ligand exchange is the preparation of [hydroxy(tosyloxy)iodo]arenes by reacting (diacetoxyiodo)arenes with p-toluenesulfonic acid. arkat-usa.org Furthermore, ligand exchange reactions are crucial in the synthesis of other important hypervalent iodine compounds, such as those with nitrogen ligands, from [bis(acyloxy)iodo]arenes. sci-hub.se

Large-Scale Preparative Methods for p-(Diacetoxyiodo)-toluene Precursors

The primary precursor for the synthesis of p-(diacetoxyiodo)toluene is p-iodotoluene. A common laboratory-scale synthesis of p-iodotoluene involves the diazotization of p-toluidine (B81030), followed by a Sandmeyer-type reaction with potassium iodide. prepchem.com For larger-scale industrial production, alternative methods may be employed. A detailed three-step synthesis for p-(difluoroiodo)toluene, starting from the oxidation of p-iodotoluene, has been described on a 50 mmol scale, highlighting a practical approach to this versatile fluorinating agent. researchgate.netthieme-connect.de One patented method for the synthesis of p-iodotoluene as a pharmaceutical intermediate involves the reaction of p-toluidine with a phosphoric acid solution, followed by treatment with potassium sulfite (B76179) and sodium iodide. google.com

Interactive Data Tables

Table 1: Comparison of Oxidants for the Synthesis of (Diacetoxyiodo)arenes

| Oxidant | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Peracetic Acid | Acetic acid, room temp to 40°C orgsyn.org | Fast, high yields orgsyn.org | Can be hazardous |

| m-CPBA | Dichloromethane or trifluoroacetic acid beilstein-journals.orgrsc.org | Effective for in-situ generation arkat-usa.org | Can lead to impurities rsc.org |

| H₂O₂ / Ac₂O | 0-45°C orgsyn.orggoogle.com | Inexpensive, readily available orgsyn.org | Exothermic, requires careful control google.com |

| K₂S₂O₈ | Acetic acid, H₂SO₄, 40°C arkat-usa.org | Useful for one-pot syntheses psu.edu | May require elevated temperatures |

Table 2: Yields of p-Iodotoluene Synthesis via Diazotization

| Starting Material | Reagents | Yield | Reference |

|---|---|---|---|

| p-Toluidine | HCl, NaNO₂, KI | 80% | prepchem.com |

Mechanistic Investigations of Reactions Promoted by P Diacetoxyiodo Toluene

General Mechanistic Pathways in Hypervalent Iodine(III) Chemistry

Hypervalent iodine(III) reagents, such as p-(diacetoxyiodo)-toluene, are characterized by a trigonal bipyramidal geometry. In this structure, the more electronegative ligands occupy the axial positions, while the aryl group and two lone pairs of electrons are situated in the equatorial positions. mdpi.com This arrangement is a consequence of the 3-center-4-electron (3c-4e) bond, which is a hypervalent nonbonding orbital formed by the overlap of the iodine atom's 5p orbital with the orbitals of the two ligands. mdpi.com This bond is highly polarized, longer, and weaker than a typical covalent bond, which accounts for the unique reactivity of these compounds. acs.org

The reactions involving hypervalent iodine compounds are often discussed in terms of oxidative addition, ligand exchange, reductive elimination, and ligand coupling, concepts also common in transition metal chemistry. acs.org A general mechanism for many transformations begins with a ligand exchange between the hypervalent iodine reagent and the substrate. thieme-connect.com For instance, in the Hofmann rearrangement of amides mediated by iodine(III) reagents, the amide reacts with the reagent via ligand exchange to form an intermediate. thieme-connect.com This is followed by reductive elimination and subsequent rearrangement to yield an isocyanate intermediate. thieme-connect.com

Elucidation of Radical Mechanisms in this compound Mediated Transformations

While many reactions involving hypervalent iodine reagents proceed through ionic pathways, a significant number of transformations are understood to involve radical intermediates. The presence of radical scavengers, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT), can inhibit certain reactions, providing evidence for a radical mechanism. researchgate.netacs.org

For example, in the direct oxidative C-H amination of imidazopyridines, the reaction is suppressed in the presence of radical scavengers. researchgate.net This suggests a pathway initiated by the formation of an N-iodoamido species from the amine, which then generates an amine radical. researchgate.net This radical subsequently reacts with the imidazopyridine moiety to form the product. researchgate.net Similarly, the imidation of imidazoheterocycles with N-fluorobenzenesulfonimide, mediated by (diacetoxyiodo)benzene (B116549), is also inhibited by radical scavengers, indicating a radical-mediated process. acs.org In another study, the visible-light-induced oxidation of alcohols using iodine(III) reagents was shown to generate alkoxyl radicals, which then undergo β-fragmentation. organic-chemistry.org

Exploration of Ionic Pathways and Transient Carbocationic Intermediates

Ionic pathways are also prevalent in reactions promoted by this compound and its analogs. These reactions often involve the formation of carbocationic intermediates, which are then trapped by nucleophiles. The stability of these carbocations can influence the regioselectivity of the reaction.

A notable example is the oxidative rearrangement of α-substituted styrenes to aryl ketones using (diacetoxyiodo)benzene in acidic methanol. thieme-connect.com The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, which rearranges via aryl migration to a more stable carbocation. thieme-connect.com This carbocation is then attacked by methanol, and subsequent hydrolysis yields the final ketone product. thieme-connect.com In another instance, the reaction of certain substrates with (difluoroiodo)benzene, which can be generated from (diacetoxyiodo)benzene, proceeds through a phenonium ion species, a type of bridged carbocationic intermediate. nih.gov The ability of an aryl group to stabilize a developing benzylic carbocation can explain the observed regioselectivity in such reactions. nih.gov

Detailed Analysis of Ligand Coupling Processes in Oxidative Functionalizations

Ligand coupling is a key mechanistic step in many oxidative functionalization reactions mediated by hypervalent iodine(III) reagents. This process typically involves the formation of a bond between two ligands attached to the iodine center, with the concomitant reduction of iodine(III) to iodine(I).

The arylation of various nucleophiles with diaryliodonium salts, which can be prepared from (diacetoxyiodo)arenes, is a classic example of a ligand coupling reaction. nih.gov The mechanism often involves an initial ligand exchange between the diaryliodonium salt and the nucleophile, followed by the coupling of the aryl group and the nucleophile. nih.gov For instance, the O-arylation of carboxylic acids can proceed through the in situ generation of an aryl(TMP)iodonium carboxylate, which upon heating, undergoes ligand coupling to form the desired aryl ester. nih.gov Similarly, the palladium-catalyzed ortho-acetoxylation of O-methyl aryl oximes with (diacetoxyiodo)benzene is another example where oxidative C-O coupling occurs. beilstein-journals.org

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical studies have become indispensable tools for gaining deeper insights into the complex reaction mechanisms of hypervalent iodine compounds. These methods allow for the detailed analysis of transition states, intermediates, and the electronic factors that govern reactivity.

Application of Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometries and energies of reactants, products, intermediates, and transition states. chalcogen.ro It has been applied to study various aspects of hypervalent iodine chemistry, including the oxidizing capacity of different (diacetoxyiodo)arenes. nih.gov

In the context of this compound mediated reactions, DFT calculations can help to elucidate the preferred reaction pathway by comparing the activation energies of different possible mechanisms (e.g., radical vs. ionic). By modeling the transition state structures, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. diva-portal.org

Molecular Orbital Theory and Natural Bond Orbital (NBO) Analysis in Reactivity Prediction

Molecular Orbital (MO) theory and Natural Bond Orbital (NBO) analysis provide valuable information about the electronic structure and bonding in molecules, which is crucial for predicting their reactivity. wisc.edujuniperpublishers.com

MO theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the sites of nucleophilic and electrophilic attack. chalcogen.ro The energy gap between the HOMO and LUMO can also be an indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.ro

NBO analysis, on the other hand, provides a more localized picture of bonding by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis-like bonds and lone pairs. juniperpublishers.comyoutube.com This method is useful for analyzing charge distribution, hybridization, and delocalization effects such as hyperconjugation. juniperpublishers.comresearchgate.net For example, NBO analysis can be used to understand the nature of the hypervalent bond in this compound and how it influences the reagent's reactivity. The analysis can reveal the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding many chemical transformations. wisc.edu

Applications of P Diacetoxyiodo Toluene in Advanced Organic Synthesis

Oxidative Transformations of Diverse Organic Substrates

p-(Diacetoxyiodo)-toluene is widely employed for the oxidative functionalization of a broad range of organic molecules. arkat-usa.org Its reactivity allows for the construction of complex molecular architectures through various oxidative pathways.

Cross-dehydrogenative coupling represents a highly atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds. This compound has proven to be an effective oxidant in mediating these transformations. For instance, it facilitates the direct C-H amination of imidazopyridines and indolizines at room temperature under metal-free conditions. researchgate.net This method allows for the formation of C-N bonds by coupling various cyclic secondary amines, such as morpholine (B109124) and piperidine, with imidazo[1,2-a]pyridines in good yields. researchgate.net The reaction is believed to proceed through a radical pathway, as the presence of radical scavengers inhibits the reaction. researchgate.net

Another significant application is the C-O bond formation in unactivated alkanes, cyanides, ethers, and thioethers through a CDC reaction with N-hydroxyphthalimide (NHPI). scispace.com In this process, this compound acts as a radical initiator, enabling the coupling of NHPI with C(sp³)–H bonds at room temperature. scispace.com The reaction is compatible with various solvents and has been successfully applied to substrates like toluene (B28343), where the benzylic C(sp³)–H bond is functionalized. scispace.com

The selective functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry. This compound has emerged as a key reagent in this field. It can be used for the oxidation of benzylic C-H bonds, as seen in the conversion of toluene to benzaldehyde (B42025). nih.govnih.gov

A notable example is the C(sp³)–H acetoxylation of benzylic acetals to form 2-acetoxy-1,3-dioxolanes. acs.org This reaction proceeds without the need for metallic reagents and is compatible with a wide array of substituents on the aromatic ring. acs.org The resulting acetoxylated products can be further transformed into valuable carboxylic acid derivatives. acs.org For example, hydrolysis of these acetals yields ethylene (B1197577) glycol monoesters, while treatment with sodium methoxide (B1231860) provides methyl esters. acs.org

Furthermore, ion-supported versions of (diacetoxyiodo)benzene (B116549) have been shown to promote the sp³ C-H oxidation of nitromethyl aryl ketones in the presence of nucleophiles like alcohols or amines, yielding α-keto esters and amides. organic-chemistry.org This method is noted for its mild conditions and the recyclability of the reagent. organic-chemistry.org

Table 1: Examples of C-H Functionalization using this compound or its Analogs

| Substrate | Reagent System | Product | Yield (%) | Reference |

| Benzylic Acetal | This compound | 2-Acetoxy-1,3-dioxolane | 51-74% | acs.org |

| Toluene | Dicopper(II)-μ-1,2-peroxo complex | Benzaldehyde | - | nih.govnih.gov |

| Nitromethyl aryl ketone | Ion-supported (diacetoxyiodo)benzene, Alcohol | α-Keto ester | Good | organic-chemistry.org |

| Imidazo[1,2-a]pyridine | This compound, Morpholine | 3-Morpholino-imidazo[1,2-a]pyridine | 76% | researchgate.net |

Note: Yields can vary depending on the specific substrate and reaction conditions.

This compound is instrumental in promoting oxidative decarboxylation, a process that converts carboxylic acids into other functional groups with the loss of carbon dioxide. A significant application is the conversion of 2-aryl carboxylic acids into the corresponding aldehydes, ketones, and nitriles. organic-chemistry.org This transformation is achieved using this compound in the presence of a catalytic amount of sodium azide (B81097) in acetonitrile (B52724) at room temperature. organic-chemistry.org The method is lauded for its mild conditions and short reaction times. organic-chemistry.org

The scope of this reaction is demonstrated by the successful conversion of various substrates. For instance, phenylacetic acid yields benzaldehyde, while 2-phenylpropanoic acid is converted to 1-phenylethanone. organic-chemistry.org Notably, α-amino(phenyl)acetic acid is transformed into benzonitrile (B105546) in high yield. organic-chemistry.org The reaction is effective for both electron-rich and electron-deficient aromatic carboxylic acids, while aliphatic carboxylic acids remain unreactive under these conditions. organic-chemistry.org

In a different application, this compound mediates the oxidative decarboxylation of propiolic acids to furnish α-acetoxy ketones. rsc.org This metal-free reaction proceeds through a propargyl iodide intermediate and is applicable to a range of aromatic, heteroaromatic, and aliphatic propiolic acids. rsc.orgresearchgate.net

This compound can effect the oxidative cleavage of carbon-carbon double bonds in olefins and 1,2-diols. While stronger oxidants are often used for the direct cleavage of olefins, this compound provides a milder alternative for specific transformations. For example, in dichloromethane, it can cleanly cleave 1,2-diols to produce aldehydes. organic-chemistry.org The oxidative cleavage of various olefins to the corresponding ketones or carboxylic acids can be achieved using catalytic amounts of an iodoarene with a terminal oxidant like Oxone. organic-chemistry.org

The mechanism of diol cleavage by hypervalent iodine reagents is thought to proceed through the formation of a cyclic periodate (B1199274) ester, which then undergoes rearrangement to cleave the C-C bond and form two carbonyl groups. ucalgary.ca This process is often highly selective for 1,2-diols. ucalgary.ca

The α-functionalization of carbonyl compounds is a fundamental transformation in organic synthesis. This compound is a premier reagent for the α-acetoxylation of ketones, providing direct access to α-acetoxy ketones which are valuable synthetic intermediates. rsc.orgfrontiersin.org The reaction conditions can be screened to optimize yield and selectivity. rsc.orgresearchgate.net For cyclic ketones like 4-tert-butylcyclohexanone, the reaction can be highly diastereoselective, favoring the formation of the more stable equatorial acetoxy product. rsc.orgresearchgate.net

Kinetic studies and theoretical calculations suggest that the reaction mechanism can vary depending on the structure of the ketone. rsc.org The process is believed to involve an iodonium (B1229267) intermediate. rsc.orgresearchgate.net

In addition to acetoxylation, this compound, in combination with p-toluenesulfonic acid, can be used for the α-tosyloxylation of ketones. organic-chemistry.orgresearchgate.net This can also be achieved catalytically using iodobenzene (B50100), which is oxidized in situ to the active iodine(III) species. organic-chemistry.org These α-tosyloxy ketones are important precursors for the synthesis of various heterocyclic compounds. organic-chemistry.orgnih.govorganic-chemistry.org

Table 2: α-Functionalization of Ketones

| Substrate | Reagent System | Product | Yield (%) | Reference |

| 4-tert-Butylcyclohexanone | p-(Diacetoxyiodo)-benzene | α-Acetoxy-4-tert-butylcyclohexanone | High | rsc.orgresearchgate.net |

| Alkyl aryl ketones | Iodobenzene (cat.), m-CPBA, p-TsOH | α-Tosyloxyketone | High | organic-chemistry.org |

| Cyclopentanone | [Hydroxy(tosyloxy)iodo]benzene, Ultrasound | α-Tosyloxycyclopentanone | - | capes.gov.br |

Note: Yields can vary depending on the specific substrate and reaction conditions.

This compound and related hypervalent iodine reagents are known for their ability to perform selective oxidations of alcohols and aldehydes. arkat-usa.org They can oxidize alcohols to carbonyl compounds such as aldehydes and ketones. organic-chemistry.org The selectivity of these reagents is a key advantage. For example, they can be used to oxidize a secondary alcohol to a ketone in the presence of other sensitive functional groups.

In one application, α-tosyloxyketones and α-tosyloxyaldehydes can be prepared directly from alcohols by treatment with iodosylbenzene and p-toluenesulfonic acid. organic-chemistry.org This highlights the ability of hypervalent iodine reagents to facilitate tandem oxidation and functionalization reactions. The development of highly efficient and selective methods for the oxidation of alcohols to carbonyl compounds is a significant area of research where these reagents play a crucial role. organic-chemistry.org

α-Functionalization of Carbonyl Compounds (e.g., α-Acetoxylation of Ketones)

Formation of Carbon-Heteroatom Bonds

This compound facilitates the introduction of various heteroatoms into organic molecules, a fundamental process in the synthesis of pharmaceuticals and functional materials.

The construction of carbon-oxygen bonds is a cornerstone of organic synthesis. This compound has proven to be an effective reagent for various oxyfunctionalization reactions. For instance, it can be used in the α-acetoxylation of ketones.

A significant application of this compound is in the stereoselective ring-enlargement of cyclic ethers. mdpi.comresearchgate.net This transformation is particularly valuable for the synthesis of medium-sized cyclic ethers, which are common structural motifs in many natural products. The reaction of 4- to 6-membered cyclic ethers bearing an iodoalkyl substituent at the 2-position with this compound (DIT) can lead to the stereoselective formation of 5- to 7-membered cyclic ethers with an introduced acetoxy group. mdpi.comresearchgate.net The reaction proceeds under mild conditions and the use of hexafluoroisopropanol (HFIP) as a solvent is often critical for its success. mdpi.comresearchgate.net

The proposed mechanism involves the oxidation of the iodoalkyl group by DIT to form an unstable hypervalent iodine intermediate. researchgate.net This intermediate then decomposes to an oxonium ion, which undergoes a ring-enlargement step through the attack of the acetoxy group at the internal carbon, yielding the ring-enlarged product. researchgate.net The stereochemistry of the starting material is often retained in the product. researchgate.net

Table 1: Stereoselective Ring-Enlargement of Cyclic Ethers using this compound (DIT)

| Starting Material (Cyclic Ether) | Reagent | Product (Ring-Enlarged Ether) | Stereochemistry | Reference |

| 2-(2-iodononyl)tetrahydrofuran | DIT | 2-acetoxy-6-nonyltetrahydropyran | Stereospecific | mdpi.com |

| trans-2-(iodomethyl)-5-phenyltetrahydrofuran | DIT | trans-2-acetoxy-6-phenyltetrahydropyran | Stereospecific | researchgate.net |

| cis-2-(iodomethyl)-5-phenyltetrahydrofuran | DIT | cis-2-acetoxy-6-phenyltetrahydropyran | Stereospecific | researchgate.net |

The formation of carbon-nitrogen bonds is crucial for the synthesis of a vast number of biologically active compounds. This compound has been utilized in various C-N bond-forming reactions. While direct amination reactions using this compound are a subject of ongoing research, related hypervalent iodine reagents have shown promise in this area. sci-hub.se

In the context of alkene functionalization, hypervalent iodine reagents play a role in oxyazidation reactions. For example, the combination of a hypervalent iodine reagent with an azide source can lead to the vicinal oxyazidation of alkenes. zioc.ru This reaction introduces both an oxygen and a nitrogen functionality across a double bond simultaneously.

Furthermore, this compound can be employed in amidation reactions. For instance, it can mediate the synthesis of α-ketothioamides and amides from α-azido ketones. organic-chemistry.org The reaction of α-azido ketones with amines in the presence of p-(diacetoxyiodo)-benzene, a closely related reagent, can lead to the formation of amides with the release of nitrogen gas. organic-chemistry.org

This compound serves as a precursor to other synthetically useful hypervalent iodine reagents for halogenation reactions. While this compound itself does not directly participate in these specific halogenations, its derivatives are key reagents.

For difluorination , this compound can be converted to p-(difluoroiodo)toluene. This reagent is a stable and safe source for the selective introduction of fluorine atoms under mild conditions. wiley.comacs.org It has been used in the difluorination of various substrates, including the conversion of benzaldehyde hydrazones to gem-difluorides. acs.org Additionally, p-(difluoroiodo)toluene can effect the fluorinative ring-expansion of cyclic iodo ethers, leading to ring-expanded cyclic ethers with an incorporated fluorine atom. wiley.comarkat-usa.org

For monobromination , hypervalent iodine reagents generated in situ from catalytic amounts of iodoarenes, which can be derived from reagents like this compound, can be used. An efficient method for the monobromination of electron-rich aromatic compounds involves a catalytic amount of molecular iodine or ammonium (B1175870) iodide, which reacts with an oxidant and p-toluenesulfonic acid to form a recyclable hypervalent iodine intermediate. researchgate.net This intermediate then facilitates the bromination of aromatic compounds with potassium bromide, affording regioselective monobrominated products in good yields under mild conditions. researchgate.net

Table 2: C-Halogen Bond Formation using Derivatives of this compound

| Transformation | Reagent Derived from this compound | Substrate | Product | Reference |

| Difluorination | p-(Difluoroiodo)toluene | Benzaldehyde hydrazone | gem-Difluoride | acs.org |

| Fluorinative Ring-Expansion | p-(Difluoroiodo)toluene | Cyclic iodo ether | Ring-expanded fluoro cyclic ether | wiley.comarkat-usa.org |

| Monobromination | Catalytic p-[(hydroxy)(tosyloxy)]iodotoluene | Electron-rich aromatic compound | Monobrominated aromatic compound | researchgate.net |

C-N Bond Formation (e.g., Amination, Oxyazidation of Alkenes, Amidation, Urea Synthesis)

Carbon-Carbon Bond Forming Reactions

The creation of carbon-carbon bonds is fundamental to the construction of complex organic scaffolds. This compound has found utility in several C-C bond-forming reactions.

Hypervalent iodine reagents, including those derived from this compound, are effective in arylation and vinylation reactions. this compound can act as an oxidant in palladium-catalyzed Heck-type coupling reactions, where an in-situ generated iodonium species can participate in the arylation of olefins. frontiersin.org

In a notable application, this compound has been shown to be an effective oxidant in the intramolecular oxidative arylation of ortho-vinylbiphenyl derivatives to produce polycyclic aromatic hydrocarbons (PAHs). cdnsciencepub.comresearchgate.net This reaction proceeds in high yields and tolerates a range of substituents. The mechanism is thought to involve the formation of a vinyliodonium salt, which then decomposes to a vinylene phenonium ion before cyclization. cdnsciencepub.comresearchgate.net

This compound is a valuable reagent for promoting both intramolecular and intermolecular carbon-carbon coupling reactions. As mentioned above, it facilitates the intramolecular C-C coupling in the synthesis of PAHs from ortho-vinylbiphenyls. cdnsciencepub.comresearchgate.net

Intermolecular C-C coupling reactions can also be achieved. Transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often rely on oxidants to facilitate the catalytic cycle. eie.grthieme-connect.de While palladium is a common catalyst, other transition metals are also employed. This compound can serve as the oxidant in such reactions, enabling the coupling of different carbon-based fragments.

Molecular Rearrangement Reactions

Hofmann-Type Rearrangements

The Hofmann rearrangement, a classic organic reaction for converting primary amides into primary amines with one less carbon atom, can be effectively mediated by hypervalent iodine(III) reagents like this compound. wiley.comresearchgate.net This method is well-established and offers a valuable route for the synthesis of nitrogen-containing heterocycles through the cyclization of intermediate isocyanates. wiley.comthieme-connect.com The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. wiley.com

Research has shown that amides treated with (diacetoxyiodo)benzene, a closely related compound, undergo Hofmann rearrangement to produce symmetrical ureas in a straightforward and robust transformation. researchgate.net A proposed mechanism for this transformation involves the in situ generation of an isocyanate intermediate, which is then trapped by a nucleophile like ammonia. mdpi.com The reaction's efficiency can be influenced by the electronic nature of the substituents on the amide; electron-donating groups on an aromatic amide generally lead to better yields than electron-withdrawing groups. mdpi.com

Table 1: Examples of PIDA-mediated Hofmann Rearrangement This table is based on data for the related compound (diacetoxyiodo)benzene (PIDA) but is illustrative of the principles applicable to this compound.

| Starting Amide | Reagents and Conditions | Product | Yield | Reference |

| Aromatic Amides | PIDA (2 equiv.), NH₃ (17.5 equiv.) in MeOH at 0 °C to RT | Corresponding Ureas | Good to Outstanding | mdpi.com |

| Aliphatic Amides | PIDA (3 equiv.), Ammonium Carbamate (2.5 equiv.) in TFE at 0 °C to RT | Corresponding Ureas | Good to Outstanding | mdpi.com |

| 2-Hydroxy Aromatic Amide | PIDA, NH₃/MeOH | Cyclic Carbamate | Quantifiable | mdpi.com |

| 4-Hydroxy Aromatic Amide | PIDA, NH₃/MeOH | No desired urea | - | mdpi.com |

| 2-Furamide | PIDA, NH₃/MeOH or Ammonium Carbamate/TFE | No reaction | - | mdpi.com |

1,2-Diaza-Cope Rearrangements

The 1,2-diaza-Cope rearrangement is aza-variant of the Cope rearrangement, a umn.eduumn.edu-sigmatropic rearrangement of 1,5-dienes. In the context of hypervalent iodine chemistry, a metal-free methodology for the synthesis of diacyl and acyl N-allylhydrazines has been developed based on a p-(diacetoxyiodo)benzene-promoted 1,2-diaza-Cope rearrangement of β,γ-unsaturated hydrazones. researchgate.net This cascade reaction is efficient and tolerates a good range of substrates under mild conditions. researchgate.net

Other Skeletal Reorganization and Migration Reactions

This compound and related hypervalent iodine reagents facilitate a variety of other skeletal reorganizations and migration reactions. These transformations are valuable for their ability to construct complex molecules from simpler precursors. researchgate.net For instance, treatment of aryl-substituted alkenes with hypervalent iodine compounds can lead to the formation of intermediates like phenonium ions, which can then undergo rearrangement. wiley.com This has been applied in the synthesis of isoflavones from chalcones in a one-pot reaction. wiley.com

Another example is the Beckmann-type rearrangement of o-hydroxy and o-aminoaryl N-H ketimines mediated by (diacetoxyiodo)benzene (PIDA) to form benzoxazoles and benzimidazoles, respectively. mdpi.com This process involves a wiley.comresearchgate.net-aryl migration initiated by the oxidant. mdpi.com Furthermore, the reaction of aryl-substituted allenes with p-(difluoroiodo)toluene in the presence of a catalytic amount of BF₃ can lead to α-(difluoromethyl)styrenes through a 1,2-aryl group shift. nih.gov

Synthesis of Complex Heterocyclic Scaffolds

This compound is a key reagent in the synthesis of a wide array of complex heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netchowgules.ac.in

Construction of Oxygen-Containing Heterocycles (e.g., Benzofurans)

This compound and its benzene (B151609) analog are instrumental in the synthesis of oxygen-containing heterocycles such as benzofurans. A metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be achieved using stoichiometric (diacetoxyiodo)benzene in acetonitrile, providing good yields. organic-chemistry.org An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using catalytic amounts of (diacetoxyiodo)benzene in the presence of a co-oxidant also yields 2-arylbenzofurans in good to excellent yields. organic-chemistry.org These methods highlight the utility of hypervalent iodine reagents in constructing the benzofuran (B130515) core, a common motif in natural products. rsc.orgcore.ac.uk In some cases, (diacetoxyiodo)toluene has shown superior reactivity compared to other (diacetoxyiodo)arenes in converting carboxylic acids to the corresponding lactones, another important class of oxygen-containing heterocycles. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinoxalines, Imidazoles, Benzimidazoles, Imidazo[1,2-a]pyridines)

The versatility of this compound extends to the synthesis of a variety of nitrogen-containing heterocycles.

Quinoxalines: While direct synthesis of quinoxalines using this compound is not prominently detailed in the provided search results, the reagent's ability to promote oxidative cyclizations makes it a plausible candidate for such transformations. For instance, PhI(OAc)₂-promoted 1,2-bond migration and solvent insertion have been used to synthesize hydroxylated polycyclic pyrrolo/indolo[1,2-a]quinoxaline-fused lactam derivatives. nih.gov

Imidazoles and Benzimidazoles: The synthesis of imidazoles, a crucial heterocyclic motif in many functional molecules, can be achieved through various methods. rsc.org Hypervalent iodine reagents play a role in some of these synthetic strategies. For example, as mentioned earlier, a Beckmann-type rearrangement of o-aminoaryl N-H ketimines mediated by PIDA leads to the formation of benzimidazoles. mdpi.com

Imidazo[1,2-a]pyridines: The synthesis of imidazo[1,2-a]pyridines, another important class of nitrogen-containing heterocycles, can also be facilitated by hypervalent iodine reagents. These compounds are often targeted for their potential biological activities.

Multi-Component Reactions for Heterocycle Assembly

The hypervalent iodine(III) reagent, this compound, has emerged as a powerful and versatile tool in advanced organic synthesis, particularly in the construction of complex heterocyclic frameworks through multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The role of this compound in these processes is typically that of an oxidant, facilitating key bond-forming steps and enabling the cyclization cascades that lead to the desired heterocyclic systems. Its utility is showcased in the synthesis of a variety of important heterocycles, including oxazoles, imidazoles, and quinoxalines.

Synthesis of Substituted Oxazoles

A notable application of this compound and its analogs is in the one-pot synthesis of substituted oxazoles. In these reactions, the hypervalent iodine reagent facilitates the oxidative cyclization of intermediates formed from the initial coupling of the reaction components. A prime example is the iodoarene-mediated one-pot preparation of 2,4,5-trisubstituted oxazoles from ketones. researchgate.net In a process where an iodoarene catalyst like 4-iodotoluene (B166478) is oxidized in situ to the active iodine(III) species, it promotes the reaction between a ketone and a nitrile to form the oxazole (B20620) ring.

The reaction is believed to proceed through the initial α-functionalization of the ketone by the activated hypervalent iodine species, followed by nucleophilic attack by the nitrile and subsequent cyclization. For instance, the reaction of various alkyl aryl ketones with a nitrile solvent in the presence of an iodoarene catalyst, m-chloroperbenzoic acid (MCPBA) as the oxidant, and trifluoromethanesulfonic acid (TfOH) provides a direct route to a range of substituted oxazoles. researchgate.net The use of 4-iodotoluene, which would form this compound under appropriate oxidative conditions, has been shown to be effective in this transformation. researchgate.net

| Entry | Ketone | Nitrile Solvent | Iodoarene Catalyst | Product | Yield (%) |

| 1 | 4-Methylacetophenone | Acetonitrile | 4-Iodotoluene | 2-Methyl-5-(4'-methylphenyl)oxazole | Moderate |

| 2 | 4-Chloroacetophenone | Acetonitrile | 4-Iodotoluene | 2-Methyl-5-(4'-chlorophenyl)oxazole | Moderate |

| 3 | Propiophenone | Acetonitrile | 4-Iodotoluene | 2,4-Dimethyl-5-phenyloxazole | Moderate |

| 4 | Nonanophenone | Acetonitrile | 4-Iodotoluene | 2-Methyl-4-heptyl-5-phenyloxazole | Moderate |

Table 1: Iodoarene-Mediated Synthesis of Substituted Oxazoles. Data sourced from researchgate.net.

Formation of Imidazole (B134444) Derivatives

The synthesis of highly substituted imidazoles, a core scaffold in many pharmaceuticals, can also be achieved through multi-component strategies employing hypervalent iodine reagents. While specific examples detailing the use of this compound are less common, the closely related (diacetoxyiodo)benzene (PIDA) has been successfully used, and its reactivity is directly analogous. For example, a domino azidation/intramolecular C(sp³)–H amination sequence for the synthesis of highly substituted imidazoles from N-alkyl enamines has been developed. acgpubs.org

In this copper-catalyzed three-component reaction, an N-alkyl enamine, trimethylsilyl (B98337) azide (TMSN₃), and PIDA are used. PIDA acts as the oxidant to facilitate the intramolecular C-H amination step, which is crucial for the ring closure to form the imidazole core. acgpubs.org This methodology provides an efficient route to otherwise difficult-to-access imidazole derivatives, such as those bearing a trifluoromethyl group. acgpubs.org

| Entry | Enamine Substrate | Product | Yield (%) |

| 1 | N-Alkyl enamine (various) | 4-(Trifluoromethyl)imidazole derivative | Good |

Table 2: PIDA-Mediated Synthesis of Imidazoles. Data sourced from acgpubs.org.

Assembly of Quinoxaline Scaffolds

Quinoxalines are another class of nitrogen-containing heterocycles with significant biological activity. Their synthesis via multi-component reactions often relies on an oxidative cyclization step where this compound or its benzene analog can be effectively employed. A novel methodology for the synthesis of quinoxalines utilizes N-arylenamines and trimethylsilyl azide as the nitrogen source, with (diacetoxyiodo)benzene serving as the oxidant to effect two tandem oxidative C-N bond-forming processes. mdpi.com

Furthermore, a direct synthesis of quinoxalines from readily available N-(2-acetaminophenyl)enaminones has been developed using PIDA as the mediator for an intramolecular oxidative C(sp²)–N bond formation. researchgate.net This metal-free process proceeds under mild conditions through a proposed tandem condensation cyclization and subsequent elimination. researchgate.net The reaction demonstrates good functional group tolerance, allowing for the synthesis of a variety of substituted quinoxalines. researchgate.net

| Entry | Enaminone Substituent (R¹) | Enaminone Substituent (R²) | Product | Yield (%) |

| 1 | H | Phenyl | 2-Benzoyl-3-methylquinoxaline | 79 |

| 2 | Cl | Phenyl | 6-Chloro-2-benzoyl-3-methylquinoxaline | 72 |

| 3 | Me | Phenyl | 2-Benzoyl-3,6-dimethylquinoxaline | 85 |

| 4 | H | 4-Chlorophenyl | 2-(4-Chlorobenzoyl)-3-methylquinoxaline | 73 |

Table 3: PIDA-Mediated Synthesis of Quinoxalines from Enaminones. Data sourced from researchgate.net.

Sequential Multi-Component/Cyclization Strategies

Beyond single-step multi-component reactions, this compound and its analogs are valuable in sequential strategies that combine a multi-component reaction with a subsequent cyclization step. An example of this is the synthesis of 3-(diphenylmethylidene)-2,3-dihydro-1H-indol-2-ones. researchgate.net This process involves a sequential Ugi four-component reaction followed by a C-H activation/cyclization step mediated by (diacetoxyiodo)benzene. researchgate.net This highlights the ability of hypervalent iodine reagents to participate in complex, tandem processes for the rapid assembly of intricate molecular architectures.

Catalytic Applications of P Diacetoxyiodo Toluene and Its Derived Species

Organocatalytic Systems Utilizing Aryliodine(III) Reagents

Hypervalent iodine compounds, including p-(diacetoxyiodo)toluene, are recognized as environmentally benign and relatively low-cost alternatives to some transition metal catalysts. rsc.org They can facilitate a variety of oxidative functionalizations to form carbon-nitrogen, carbon-oxygen, and other heteroatom bonds. rsc.org In many instances, the active iodine(III) catalytic species is generated in situ from an iodoarene precatalyst using a stoichiometric oxidant. rsc.org

One notable application is in the enantioselective oxyamination of alkenes. For example, a protocol developed by Wata and Hashimoto utilizes a chiral organoiodine catalyst for the oxyamination of both aryl- and alkyl-substituted alkenes. rsc.org The use of N-(fluorosulfonyl)carbamate as a bifunctional N,O-nucleophile is a key feature of this reaction, with the chiral organoiodine catalyst being essential for achieving high enantioselectivity and good turnover. rsc.org

Cooperative Catalysis with Transition Metals

The combination of p-(diacetoxyiodo)toluene and its derivatives with transition metal catalysts has led to the development of highly efficient and selective transformations. These cooperative systems often exhibit unique reactivity that is not achievable with either component alone.

Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, and hypervalent iodine reagents like p-(diacetoxyiodo)toluene are frequently employed as oxidants in these reactions. mdpi.comresearchgate.net These reactions allow for the direct conversion of C-H bonds into new carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity dictated by a directing group. nih.govresearchgate.net

A significant area of research has been the acetoxylation of C(sp³)–H bonds. For instance, early examples of palladium-catalyzed, ligand-directed C(sp³)–H bond oxygenation utilized (diacetoxyiodo)benzene (B116549) as the terminal oxidant. researchgate.net This methodology has been applied to the acetoxylation of methyl groups in Boc-protected N-methylamine derivatives. researchgate.net The proposed mechanism for many of these reactions involves the oxidation of a Pd(II) intermediate to a Pd(IV) species by the hypervalent iodine reagent, followed by reductive elimination to form the product and regenerate the Pd(II) catalyst. mdpi.com

The following table summarizes selected examples of palladium-catalyzed C-H functionalization using (diacetoxyiodo)arenes as oxidants.

| Substrate Type | Directing Group | Product | Catalyst System | Reference |

| Tertiary Alcohols | Hydroxyl | Dihydrobenzofurans | Pd(OAc)₂ / PhI(OAc)₂ | mdpi.com |

| Aliphatic Acids | Bidentate Auxiliary | Lactones | Pd(OAc)₂ / PhI(OAc)₂ | mdpi.com |

| Aliphatic Amides | Monodentate Amide | β-Arylated Amides | Pd(II) / APAQ Ligand | nih.gov |

| Weinreb Amides | Amide | β-Arylated Weinreb Amides | Palladium / Ligand | nih.gov |

| 2-Alkylpyridines | Pyridine | Acetoxylated 2-Alkylpyridines | Pd(OAc)₂ / CuI | beilstein-journals.org |

Copper catalysts, in conjunction with p-(diacetoxyiodo)toluene, have been utilized in a variety of oxidative coupling reactions. One such application is the cleavage of benzyl (B1604629) ethers. A method described by He et al. uses copper(II) trifluoromethanesulfonate (B1224126) as a catalyst in the presence of (diacetoxyiodo)benzene and p-toluenesulfonamide (B41071) to selectively cleave benzyl ethers, yielding benzylideneaniline (B1666777) and the corresponding alcohol or phenol (B47542) under mild conditions. umich.edu This reaction provides an alternative to traditional reductive deprotection methods. umich.edu

Another example is the copper-catalyzed benzylic C–H amidation of toluene (B28343) derivatives with N-(8-quinolyl)amides, which proceeds through a C(sp³)–H/N–H cross-dehydrogenative coupling. researchgate.net Furthermore, copper-catalyzed aziridination of α,β-unsaturated esters has been achieved using [N-(p-tolylsulfonyl)imino]phenyliodinane, a derivative of (diacetoxyiodo)benzene, as the nitrene precursor. thieme-connect.com

The table below presents examples of copper-catalyzed reactions involving (diacetoxyiodo)arenes.

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Benzyl Ether Cleavage | Dibenzyl ether, p-toluenesulfonamide | Cu(CF₃SO₃)₂ / PhI(OAc)₂ | Benzyl alcohol, Benzylidene aniline | umich.edu |

| C-H Amidation | Toluene derivatives, N-(8-quinolyl)amides | Copper catalyst | Amidated toluene derivatives | researchgate.net |

| Oxidative Coupling | N-hydroxyphthalimide, aldehydes | Cu(OAc)₂ / PhI(OAc)₂ | NHPI esters | organic-chemistry.org |

A novel approach combining rhenium catalysis with hypervalent iodine(III) reagents has enabled the oxyalkylation of alkenes. nih.govuni-koeln.de In this reaction, hypervalent iodine(III) reagents derived from aliphatic carboxylic acids function as both an oxygenation and an alkylation source through a decarboxylation process. nih.govorganic-chemistry.org The reaction is characterized by its mild conditions, high regioselectivity, and broad substrate scope. nih.govorganic-chemistry.org Mechanistic studies suggest a unique pathway involving a decarboxylation/radical-addition/cation-trapping cascade. organic-chemistry.org The optimized conditions often involve Re₂(CO)₁₀ as the catalyst. organic-chemistry.org

Copper-Catalyzed Reactions

Photo/Visible-Light Mediated Catalytic Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. sigmaaldrich.commdpi.com These reactions utilize a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate reactive intermediates. sigmaaldrich.com Hypervalent iodine reagents, including p-(diacetoxyiodo)toluene, can participate in these photocatalytic cycles.

For instance, visible-light-mediated photocatalysis can be used for various transformations, and the development of recyclable photocatalysts is an active area of research. rsc.org While specific examples directly detailing the use of p-(diacetoxyiodo)toluene in photo/visible-light mediated catalytic reactions are emerging, the general principles of photoredox catalysis suggest its potential role as an oxidant in such systems. mdpi.comresearchgate.net The reaction mechanisms often involve the generation of radical intermediates. beilstein-journals.org

Development of Recyclable Catalytic Systems and Polymer-Supported Reagents

A significant advancement in the application of hypervalent iodine reagents is the development of recyclable systems and polymer-supported reagents. sci-hub.sersc.org These innovations address the environmental and economic concerns associated with the use of stoichiometric reagents by allowing for the recovery and reuse of the iodine-containing species. researchgate.net

Polymer-supported (diacetoxyiodo)benzene, such as poly-4-(diacetoxyiodo)styrene (PS-I(OAc)₂), has proven to be an effective and recyclable oxidant in various transformations. researchgate.netthieme-connect.de These polymer-bound reagents exhibit reactivity comparable to their monomeric counterparts but can be easily separated from the reaction mixture by filtration. thieme-connect.com The recovered polymer-supported iodine(I) byproduct can then be reoxidized to the active iodine(III) state and reused in subsequent reactions without a significant loss of activity. researchgate.net

These recyclable systems have been successfully applied in palladium-catalyzed C-H acetoxylation reactions, oxidation of alcohols, and α-hydroxylation of ketones. researchgate.net The development of ion-supported (diacetoxyiodo)benzene further expands the scope of recyclable hypervalent iodine reagents, offering mild reaction conditions and short reaction times for sp³ C-H oxidation of nitromethyl aryl ketones. organic-chemistry.org

The table below highlights various recyclable and polymer-supported hypervalent iodine reagents and their applications.

| Reagent | Application | Key Features | Reference |

| Poly-4-(diacetoxyiodo)styrene (PS-I(OAc)₂) | Pd-catalyzed C-H acetoxylation, oxidation of alcohols | Recyclable, easy separation | researchgate.net |

| Polymer-supported (diacetoxyiodo)benzene | Oxidative cyclization of ketoximes | High yield and purity | thieme-connect.de |

| Tetraphenylmethane-based HTIB reagents | α-Sulfonyloxylation of ketones | Recyclable | thieme-connect.com |

| Biphenyl and terphenyl-based HTIB reagents | α-Sulfonyloxylation of ketones | Easily recovered by filtration | thieme-connect.com |

| Ion-supported (diacetoxyiodo)benzene | sp³ C-H oxidation of nitromethyl aryl ketones | Recyclable, mild conditions | organic-chemistry.org |

| Poly{[4-(hydroxy)(tosyloxy)iodo]styrene} | Halotosyloxylation of alkynes | Regenerable and reusable | organic-chemistry.org |

Stereoselective and Regioselective Transformations Mediated by P Diacetoxyiodo Toluene

Diastereoselective Control in Functionalization Reactions

The utility of p-(diacetoxyiodo)-toluene and its analogues, such as (diacetoxyiodo)benzene (B116549), extends to controlling diastereoselectivity in reactions like the diacetoxylation of alkenes and umpolung cyclizations.

Diacetoxylation of Alkenes:

The diacetoxylation of alkenes is a key transformation that introduces two acetate (B1210297) groups across a double bond. While (diacetoxyiodo)benzene (PIDA) is more commonly cited, the principles apply to this compound. The diastereoselectivity of this reaction can be influenced by reaction conditions. For instance, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), the diacetoxylation of alkenes with PIDA can be controlled to yield either syn or anti diacetate products. organic-chemistry.org The reaction under anhydrous conditions typically favors the formation of anti diacetates, whereas the presence of water leads to the syn products. organic-chemistry.org This methodology has been shown to be effective for a broad range of substrates, including electron-deficient alkenes, providing good to excellent yields and diastereoselectivity. organic-chemistry.org

In the context of cyclic ketones, the α-acetoxylation mediated by (diacetoxyiodo)benzene can also exhibit high diastereoselectivity. For example, the reaction of 4-phenylcyclohexanone (B41837) in the presence of BF₃·OEt₂ predominantly yields the cis-α-acetoxylation product. frontiersin.org The diastereoselectivity is believed to be under thermodynamic control, with the more stable isomer being the major product. frontiersin.org Extending the reaction time has been shown to increase the diastereomeric ratio in favor of the cis product. frontiersin.org

| Substrate | Conditions | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 4-Phenylcyclohexanone | PIDA, BF₃·OEt₂, AcOH, rt, 48 h | cis-2-Acetoxy-4-phenylcyclohexanone | 11.2:1 | 65 |

| 4-tert-Butylcyclohexanone | PIDA, BF₃·OEt₂, AcOH, rt, 2 h | cis-2-Acetoxy-4-tert-butylcyclohexanone | 7.2:1 | 57 |

| trans-Octahydro-naphthalen-2(1H)-one | PIDA, BF₃·OEt₂, AcOH, rt, 3 h | cis-Product | 9.9:1 | 51 |

Table 1: Diastereoselective α-Acetoxylation of Cyclic Ketones (Data sourced from frontiersin.org)

Umpolung Cyclization:

Hypervalent iodine reagents, including this compound analogues, are effective in promoting the umpolung (reversal of polarity) of silyl (B83357) enol ethers, generating α-carbonyl carbocationic synthons. nih.govresearchgate.net This reactivity has been harnessed for diastereoselective cyclization reactions. A notable example is the 6-endo-trig cyclization of silyl enol ethers, which leads to the formation of cis-substituted cyclohexanes with high diastereoselectivity. nih.govresearchgate.net This method provides a pathway to functionalized ketones that avoids the challenges associated with taming transient carbocationic intermediates. nih.govresearchgate.net

Enantioselective Approaches Employing Chiral Hypervalent Iodine Reagents

While this compound itself is achiral, significant research has focused on the development of chiral hypervalent iodine(III) reagents to induce enantioselectivity in various transformations. researchgate.netd-nb.inforsc.orgresearchgate.net These chiral reagents are often synthesized from chiral precursors and can be used stoichiometrically or catalytically.

One prominent application is the enantioselective oxidative rearrangement of 1,1-disubstituted alkenes to produce enantioenriched α-arylated ketones. researchgate.netd-nb.info This metal-free approach provides access to valuable tertiary stereocenters. d-nb.info The enantioselectivity of these reactions is highly dependent on the structure of the chiral iodine(III) reagent. For instance, chiral reagents derived from lactic acid have been shown to be effective in these rearrangements. researchgate.net

Another area of development is the enantioselective α-acetoxylation of ketones. rsc.org Chiral λ³-iodanes, generated in situ, have been used in the presence of a Lewis acid to achieve good yields and enantioselectivities (up to 88%) for the α-acetoxylation of ketones. rsc.org

| Alkene Substrate | Chiral Iodine(III) Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1,1-Diphenylpentene | Reagent derived from (-)-methyl lactate | (R)-α,α-Diphenyl-β-pentanone | 77 | 44 |

| 1-(p-Methoxyphenyl)-1-phenylethene | Reagent derived from (-)-methyl lactate | (R)-α-(p-Methoxyphenyl)-α-phenylacetone | 88 | 95 |

| 1-Phenyl-1-isopropylethene | Reagent derived from (-)-methyl lactate | (R)-α-Phenyl-α-isopropylacetone | 88 | 39 |

Table 2: Enantioselective Oxidative Rearrangement of Alkenes (Data sourced from d-nb.inforesearchgate.net)

Regioselective Control in Aromatic and Aliphatic Functionalizations

This compound and related reagents offer a degree of regioselective control in the functionalization of both aromatic and aliphatic systems.

Aromatic Functionalization:

In the context of aromatic compounds, hypervalent iodine reagents can mediate regioselective functionalization. For example, the imidation of imidazo[1,2-a]pyridines using (diacetoxyiodo)benzene (PIDA) and N-fluorobenzenesulfonimide (NFSI) proceeds with high regioselectivity at the C-3 position. acs.org This methodology is applicable to a range of imidazoheterocycles, indoles, and indolizines, offering a metal-free route to C-H functionalization. acs.org

Aliphatic Functionalization:

For aliphatic systems, regioselectivity is often dictated by the electronic and steric properties of the substrate. In the fluorination of alkenes and alkynes using 4-(difluoroiodo)toluene, the reaction proceeds in a Markovnikov fashion. arkat-usa.org This indicates that the electrophilic iodine species adds to the less substituted carbon of the double or triple bond.

Furthermore, the reaction of aryl-substituted allenes with p-TolIF₂ in the presence of a Lewis acid catalyst leads to α-(difluoromethyl)styrenes through a 1,2-aryl group shift. nih.gov The regioselectivity and yield of this reaction are influenced by the substitution pattern on the aromatic ring. nih.gov

| Substrate | Reagent | Product | Regioselectivity |

| Imidazo[1,2-a]pyridine | PIDA, NFSI | 3-Imidoimidazo[1,2-a]pyridine | C-3 functionalization |

| Terminal Alkyne | 4-(Difluoroiodo)toluene | (E)-2-Fluoro-1-alkenyliodonium salt | Markovnikov addition |

| Aryl-substituted Allene | p-TolIF₂ | α-(Difluoromethyl)styrene | 1,2-Aryl shift |

Table 3: Examples of Regioselective Functionalizations (Data sourced from acs.orgarkat-usa.orgnih.gov)

Influence of Chiral Auxiliaries and Substrate Design on Stereochemical Outcomes

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. numberanalytics.comconicet.gov.ar A chiral auxiliary is a chiral molecule temporarily attached to a substrate, creating a chiral environment that directs the approach of reagents. numberanalytics.com This principle can be applied to reactions mediated by this compound and its analogues.

By incorporating a chiral auxiliary into the substrate, it is possible to influence the diastereoselectivity of reactions such as oxidations and cyclizations. The design of the chiral auxiliary is crucial, as its structure and point of attachment to the substrate will determine the degree and sense of stereoinduction. numberanalytics.com For example, in asymmetric Diels-Alder reactions, the choice of chiral auxiliary and the reaction conditions can even lead to a reversal of stereoselectivity. conicet.gov.ar

In the context of hypervalent iodine chemistry, a substrate containing a chiral auxiliary can undergo diastereoselective functionalization. For instance, the desymmetrization of meso-2-substituted-1,3-propanediols can be achieved with high enantioselectivity using a chiral catalyst, but an alternative approach involves the use of a chiral auxiliary. nih.gov While not directly involving this compound, this illustrates the power of chiral auxiliaries in controlling stereochemistry, a strategy that can be extended to reactions where this compound is the reagent.

The design of the substrate itself, even without a detachable chiral auxiliary, plays a critical role. The inherent chirality or prochirality of a molecule will influence the stereochemical outcome of its reaction with this compound. The steric and electronic properties of substituents on the substrate can create a biased environment, favoring the formation of one stereoisomer over another.

Green Chemistry and Sustainable Aspects of P Diacetoxyiodo Toluene Chemistry

Environmental Advantages of Hypervalent Iodine Reagents (e.g., Low Toxicity, Mild Reaction Conditions)

Hypervalent iodine (HVI) reagents, including p-(diacetoxyiodo)toluene, are recognized as environmentally benign alternatives to conventional heavy-metal oxidants like those based on lead, mercury, and thallium. beilstein-journals.orgnsf.gov This classification stems from several key advantages. HVI compounds exhibit low toxicity, are readily available, and are stable for easy handling and storage. beilstein-journals.orgthieme-connect.com Their reactivity allows for transformations to occur under mild conditions, which reduces energy consumption and minimizes the formation of byproducts often associated with harsh reaction environments. nsf.govnih.gov

The electrophilic nature and oxidizing properties of hypervalent iodine compounds enable a wide array of synthetic transformations, such as C-H functionalization and the formation of carbon-heteroatom bonds, without the need for toxic metal catalysts. mdpi.com Many of these reactions can proceed efficiently at room temperature. acs.orgorganic-chemistry.org For example, the metal-free C-H oxidation of benzylic acetals using (diacetoxyiodo)benzene (B116549), a closely related compound, proceeds rapidly, avoiding the use of stoichiometric metals. acs.org The combination of low toxicity, mild reactivity, and high stability makes these reagents a cornerstone of greener synthetic methodologies. acs.org

Strategies for Developing Recyclable p-(Diacetoxyiodo)-toluene Derivatives and Catalysts

Several successful strategies have been developed:

Polymer-Supported Reagents : One of the most effective approaches involves immobilizing the iodoarene on a polymer backbone. thieme-connect.com For instance, poly-4-(diacetoxyiodo)styrene (PS-I(OAc)₂) has been used as a recyclable oxidant in palladium-catalyzed C-H functionalization reactions. nih.gov The polymer-bound iodobenzene (B50100) byproduct can be easily recovered by precipitation and filtration, then re-oxidized using an inexpensive oxidant like peracetic acid and reused multiple times. nih.gov

Non-Polymeric Recyclable Reagents : Certain molecular structures are designed for easy recovery. Iodosodilactone, a recyclable HVI(III) reagent, can be quantitatively prepared from 2-iodoisophthalic acid and regenerated from the reaction mixture after its use in esterification and amidation reactions. nih.govacs.org

Ionic Liquid-Supported Reagents : Attaching the iodine moiety to an ionic liquid support allows for recovery and reuse, combining the benefits of HVI chemistry with the unique properties of ionic liquids. thieme-connect.com

In Situ Regeneration : In some catalytic systems, the iodoarene byproduct is re-oxidized in the same reaction vessel, allowing the HVI compound to be used in catalytic amounts. For example, iodobenzene can be used as a recyclable catalyst with a terminal oxidant like m-chloroperbenzoic acid for various transformations. nsf.gov

Table 1: Strategies for Recyclable Hypervalent Iodine Reagents

| Strategy | Description | Example Reagent | Recovery Method |

| Polymer Support | The iodoarene is covalently bonded to a solid polymer support. | Poly-4-(diacetoxyiodo)styrene | Precipitation and filtration of the polymer byproduct. nih.gov |

| Non-Polymeric Design | The molecule is designed for high crystallinity or solubility properties that facilitate separation. | Iodosodilactone | Simple filtration or extraction. acs.org |

| Ionic Liquid Support | The iodoarene is part of an ionic liquid structure. | Imidazolium-supported (diacetoxyiodo)benzene | Phase separation. thieme-connect.comarkat-usa.org |

| Catalytic Turnover | The iodoarene byproduct is re-oxidized in situ by a terminal oxidant. | Iodobenzene / m-CPBA | Not applicable (used in catalytic amounts). nsf.gov |

Design and Implementation of Metal-Free Synthetic Methodologies

A major contribution of p-(diacetoxyiodo)toluene and its analogs to green chemistry is their ability to facilitate a vast number of reactions without transition metal catalysts. beilstein-journals.org This is highly desirable as it eliminates the costs, toxicity, and environmental contamination associated with residual metals in products, which is a particular concern in the pharmaceutical industry.

Metal-free transformations using HVI reagents include:

Oxidative C-H Functionalization : this compound can mediate the introduction of functional groups at C-H bonds, a transformation that often requires a metal catalyst. acs.org For example, the regioselective imidation of imidazoheterocycles can be achieved using (diacetoxyiodo)benzene and N-fluorobenzenesulfonimide under metal-free conditions. acs.org

Synthesis of Heterocycles : Many protocols for constructing heterocyclic rings rely on the oxidative power of HVI reagents to form key C-N or C-O bonds in a metal-free manner. mdpi.com

Arylation Reactions : Diaryliodonium salts, which can be prepared from (diacetoxyiodo)arenes, are excellent reagents for the metal-free arylation of a wide range of nucleophiles, including alcohols, phenols, and amides. This provides a green alternative to classic metal-catalyzed cross-coupling reactions. acs.org

Oxidative Cleavage : The cleavage of benzyl (B1604629) ethers, a common protecting group strategy, can be performed without metals using a copper catalyst with (diacetoxyiodo)benzene and p-toluenesulfonamide (B41071). umich.edu

The development of these metal-free methods represents a significant step towards more sustainable chemical synthesis, reducing reliance on precious or toxic metal resources. researchgate.net

Evaluation of Atom Economy and Reaction Efficiency in Hypervalent Iodine Processes

The separation of this nonpolar iodoarene byproduct from the desired product can also be challenging, often requiring chromatographic purification, which consumes large volumes of solvents. beilstein-journals.org

Strategies to improve atom economy directly address this issue:

Catalytic Systems : Employing the HVI reagent in a catalytic cycle with a terminal oxidant means that only a small amount of the iodoarene is generated, making the process highly atom-economical.

Cascade Reactions : Advanced methods have been developed where the iodoarene byproduct is not treated as waste but is used as a reagent in a subsequent step within a one-pot cascade reaction, thereby incorporating it into a valuable molecule. beilstein-journals.org

Table 2: Conceptual Illustration of Atom Economy in HVI Reactions

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

| Stoichiometric Oxidation | Substrate + ArI(OAc)₂ | Oxidized Substrate | ArI + 2 AcOH | Low |

| Stoichiometric Group Transfer | Substrate + ArI(OAc)₂ | Acetoxylated Substrate | ArI + AcOH | Low |

| Catalytic Oxidation | Substrate + Terminal Oxidant | Oxidized Substrate | Oxidized Byproduct | High (relative to HVI reagent) |

| Recyclable Reagent Use | Substrate + Recyclable ArI(OAc)₂ | Product | Recovered ArI + AcOH | High (process economy) |

Note: "Ar" represents an aryl group, such as p-tolyl. This table provides a simplified, conceptual overview.

Impact of Solvent Selection and Use of Environmentally Benign Reaction Media

Solvent selection has a profound impact on the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and are central to purification steps. nih.gov Research in HVI chemistry has explored a range of solvents. While traditional, and often hazardous, solvents like 1,2-dichloroethane (B1671644) (DCE) acs.org, chloroform, and dimethylformamide (DMF) acs.org have been used, there is a clear trend towards adopting greener alternatives.

Examples of solvent use in HVI-mediated reactions include:

Toluene (B28343) : Frequently used as a solvent, it is effective but is also a non-renewable resource under increasing regulatory scrutiny for its potential health effects. acs.orgnih.gov

Environmentally Benign Solvents : Safer alternatives such as ethyl acetate (B1210297) have been successfully employed. nsf.gov Studies have also shown that bio-based solvents like cyclopentyl methyl ether (CPME) can be effective replacements for traditional non-polar solvents like toluene. nih.gov

Water : Some HVI-mediated reactions can be conducted in water, which is the most environmentally friendly solvent. organic-chemistry.org

Solvent-Free Conditions : Performing reactions without any solvent ("neat" conditions) is an ideal green chemistry scenario. This approach has been shown to be viable for certain organocatalyzed reactions, sometimes allowing for a reduction in catalyst loading while maintaining high reactivity. nih.gov

The choice of solvent can influence reaction rates and selectivity, making the direct substitution of a traditional solvent with a green one a non-trivial challenge that requires careful optimization. acs.org However, the successful implementation of greener solvents and solvent-free conditions in HVI chemistry demonstrates a commitment to reducing the environmental impact of synthetic processes.

Advanced and Emerging Research Directions for P Diacetoxyiodo Toluene

Oligomerization and Polymerization Reactions Involving Aryliodine(III) Diacetates

The utility of hypervalent iodine compounds as initiators and promoters in polymerization reactions is a growing area of interest. jomardpublishing.com Aryliodine(III) diacetates, including p-(diacetoxyiodo)-toluene, are recognized for their potential as efficient initiators for radical polymerization of alkenes. jomardpublishing.com These compounds serve as valuable alternatives to traditional heavy metal-based reagents, offering milder reaction conditions and more environmentally benign profiles. nih.gov

Diaryliodonium salts, which can be synthesized from aryliodine(III) diacetates, are widely used in industry as photoinitiators for cationic photopolymerizations. jomardpublishing.com While direct use of this compound as a polymerization initiator is less common than its diaryliodonium salt derivatives, its role as a precursor is critical. Research has also explored polymer-supported (diacetoxyiodo)benzene (B116549) (PSDIB), a related compound, for clean oxidation reactions, highlighting the synergy between polymer chemistry and hypervalent iodine reagents. rsc.org The development of polymer-supported reagents allows for easy recovery, regeneration, and reuse of the iodine species, which is a significant step towards sustainable chemical processes. researchgate.netacs.org

Future work in this area may focus on the direct application of this compound and its derivatives in initiating specific types of polymerization, such as controlled radical polymerization, to synthesize polymers with well-defined architectures. The ability to tune the electronic and steric properties of the aryl iodide precursor could provide a mechanism for controlling polymerization kinetics and polymer properties.

Applications in Radiochemistry and Positron Emission Tomography (PET) Precursor Synthesis

A highly significant and rapidly developing application of this compound is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). semanticscholar.org PET is a powerful non-invasive imaging technique that requires radiotracers labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) ([¹⁸F]). meduniwien.ac.at Hypervalent iodine compounds, particularly diaryliodonium salts derived from precursors like this compound, have become essential for introducing [¹⁸F]fluoride into aromatic rings, including those that are electron-rich and where traditional nucleophilic aromatic substitution (SₙAr) reactions fail. nih.gov

The process typically involves the synthesis of a diaryliodonium salt from this compound, which then serves as the direct precursor for radiofluorination. nih.gov However, research has also demonstrated the viability of using (diacetoxyiodo)arenes directly for radiofluorination. nih.gov In one study, 4-(diacetoxyiodo)-toluene was treated with no-carrier-added (NCA) [¹⁸F]fluoride ion, yielding [¹⁸F]4-fluorotoluene with a modest radiochemical yield of 20%. nih.gov While this direct approach is promising, yields can be highly dependent on the substrate and reaction conditions. For instance, introducing an ortho-methyl group to the ring, as in 2-(diacetoxyiodo)-toluene, resulted in a significantly higher yield of [¹⁸F]2-fluorotoluene (49%). nih.gov The highest yield (63%) was surprisingly observed with 3-(diacetoxyiodo)-toluene, demonstrating a complex relationship between substituent position and reaction efficiency. nih.gov

These findings underscore the potential of (diacetoxyiodo)arenes as a supplementary method to the more established diaryliodonium salt route for preparing NCA [¹⁸F]fluoroarenes. nih.gov The ability to rapidly and efficiently synthesize [¹⁸F]-labeled PET tracers is crucial for clinical diagnostics and biomedical research. nih.govdntb.gov.ua

| Precursor | Product | Radiochemical Yield (%) |

| 4-(Diacetoxyiodo)-toluene | [¹⁸F]4-fluorotoluene | 20 |

| 2-(Diacetoxyiodo)-toluene | [¹⁸F]2-fluorotoluene | 49 |

| 3-(Diacetoxyiodo)-toluene | [¹⁸F]3-fluorotoluene | 63 |

| 4-(Diacetoxyiodo)-anisole | No desired product | 0 |

| 4-(Diacetoxyiodo)nitrobenzene | No desired product | 0 |

Table 1: Radiochemical yields of [¹⁸F]fluoroarenes from the reaction of various (diacetoxyiodo)arenes with NCA [¹⁸F]fluoride ion. Data sourced from a study exploring these precursors for PET applications. nih.gov

Integration of this compound in Flow Chemistry Protocols

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The integration of hypervalent iodine reagents into flow chemistry protocols is an active area of research aimed at developing more efficient and sustainable synthetic methods. beilstein-journals.orgnih.gov

This compound and related aryliodine(III) diacetates are well-suited for flow chemistry applications. Their use as oxidants in combination with catalysts like TEMPO for the oxidation of alcohols to aldehydes and ketones has been successfully translated to microreactor systems. beilstein-journals.org These flow protocols achieve excellent yields and selectivities in significantly shorter reaction times compared to batch processes. beilstein-journals.org For example, the oxidation of various alcohols has been demonstrated in flow reactors, showcasing the broad applicability of this approach. rsc.org